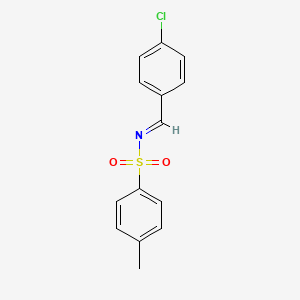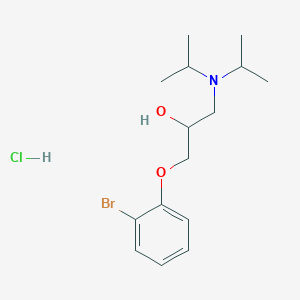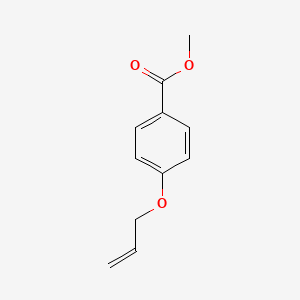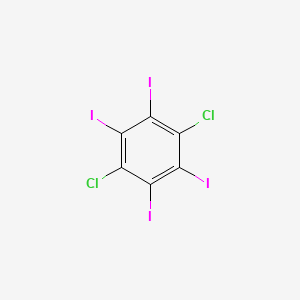
1,4-Dichloro-2,3,5,6-tetraiodo-benzene
概要
説明
1,4-Dichloro-2,3,5,6-tetraiodo-benzene is a halogenated aromatic compound with the molecular formula C6Cl2I4 This compound is characterized by the presence of two chlorine atoms and four iodine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,3,5,6-tetraiodo-benzene typically involves the halogenation of benzene derivatives. One common method is the iodination of 1,4-dichlorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogenating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,4-Dichloro-2,3,5,6-tetraiodo-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine or iodine atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce partially dehalogenated benzene compounds.
科学的研究の応用
1,4-Dichloro-2,3,5,6-tetraiodo-benzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in halogen exchange reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying halogen bonding interactions.
Medicine: Explored for its potential as a radiocontrast agent in medical imaging due to its high iodine content.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-Dichloro-2,3,5,6-tetraiodo-benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong halogen bonds with nucleophilic sites on target molecules, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,4-Dichloro-2,3,5,6-tetrafluoro-benzene: Similar structure but with fluorine atoms instead of iodine.
1,4-Dichloro-2,3,5,6-tetrabromo-benzene: Contains bromine atoms instead of iodine.
1,4-Dichloro-2,3,5,6-tetrachloro-benzene: All halogen atoms are chlorine.
Uniqueness
1,4-Dichloro-2,3,5,6-tetraiodo-benzene is unique due to the presence of iodine atoms, which confer distinct chemical and physical properties. Iodine atoms are larger and more polarizable than other halogens, leading to stronger halogen bonding interactions and higher density. These properties make the compound particularly useful in applications requiring high atomic weight and strong non-covalent interactions.
特性
IUPAC Name |
1,4-dichloro-2,3,5,6-tetraiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2I4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPRFKNEDMAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)Cl)I)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2I4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


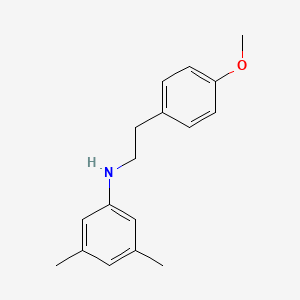
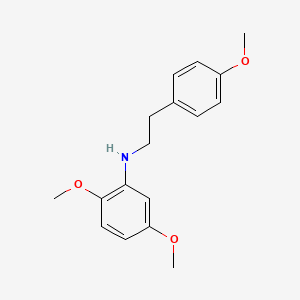
![N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline](/img/structure/B3131664.png)




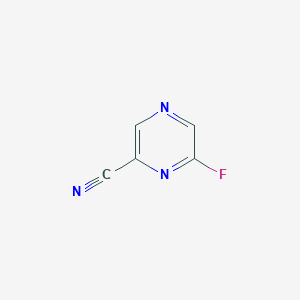

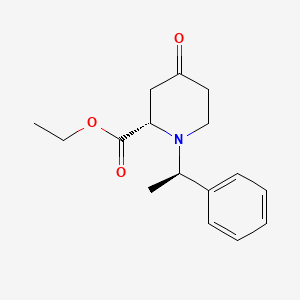
![N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine](/img/structure/B3131714.png)
